molecular formula C27H27BrN2O4 B12027069 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 764702-10-5

4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12027069
CAS No.: 764702-10-5
M. Wt: 523.4 g/mol
InChI Key: DIJXTQVCXBZLPW-STBIYBPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, including the bromination of phenyl rings, acetylation, and carbohydrazonoyl formation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for research in various scientific fields .

Properties

CAS No.

764702-10-5

Molecular Formula

C27H27BrN2O4

Molecular Weight

523.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C27H27BrN2O4/c1-3-4-8-20-10-13-23(14-11-20)33-18-26(31)30-29-17-21-16-22(28)12-15-25(21)34-27(32)24-9-6-5-7-19(24)2/h5-7,9-17H,3-4,8,18H2,1-2H3,(H,30,31)/b29-17+

InChI Key

DIJXTQVCXBZLPW-STBIYBPSSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

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